5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one
Description
Properties
IUPAC Name |
5',5'-dimethylspiro[1,3,3a,4,6,6a-hexahydropentalene-5,2'-1,3-dioxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-12(2)7-15-13(16-8-12)5-9-3-11(14)4-10(9)6-13/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGJBUWFVDJWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CC3CC(=O)CC3C2)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design
A common approach to spirocyclic dioxanes involves acid-catalyzed cyclization of diols with ketones. For this compound, 5,5-dimethyl-1,3-dioxane-2-ol and pentalen-5-one are plausible precursors. Under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid), the diol undergoes dehydration, forming the dioxane ring while simultaneously engaging in a nucleophilic attack on the ketone to establish the spiro center.
Experimental Protocol
-
Reactants :
-
Pentalen-5-one (1.0 equiv)
-
5,5-Dimethyl-1,3-dioxane-2-ol (1.2 equiv)
-
Catalytic H₂SO₄ (0.1 equiv)
-
-
Conditions :
-
Solvent: Toluene (anhydrous)
-
Temperature: 110°C (reflux)
-
Duration: 12–16 hours
-
-
Workup :
-
Neutralization with NaHCO₃
-
Extraction with ethyl acetate (3 × 50 mL)
-
Column chromatography (SiO₂, hexane/ethyl acetate 4:1)
-
Oxidative Ring-Closing Metathesis
Strategy
Transition-metal-catalyzed ring-closing metathesis (RCM) offers a modern route to spiro systems. A diene precursor containing both the dioxane and pentalene motifs can undergo RCM using Grubbs catalyst (Generation II) to form the spiro junction. Subsequent oxidation introduces the ketone.
Synthetic Steps
-
Diene Synthesis :
-
React 3,3-dimethyl-1,5-pentanediol with pentalenone epoxide under basic conditions to install the diene.
-
-
Metathesis :
-
Catalyst: Grubbs II (5 mol%)
-
Solvent: Dichloromethane (dry)
-
Temperature: 40°C, 6 hours
-
-
Oxidation :
-
Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the secondary alcohol to the ketone.
-
Yield : 25–30% (over three steps).
Enzymatic Resolution for Stereochemical Control
Chiral Center Formation
The spiro center at the 2-position of the dioxane ring introduces stereochemical complexity. Lipase-mediated kinetic resolution of a racemic secondary alcohol intermediate can yield enantiomerically enriched material.
Procedure
-
Racemic Alcohol Preparation :
-
Reduce the ketone precursor (5'-keto-spiro intermediate) with NaBH₄.
-
-
Enzymatic Resolution :
-
Enzyme: Candida antarctica lipase B (CAL-B)
-
Acylating agent: Vinyl acetate
-
Solvent: TBME (tert-butyl methyl ether)
-
Conversion: 50% (selective acylation of one enantiomer)
-
-
Separation :
Enantiomeric Excess : >98% ee.
Solvent and Temperature Optimization
Solvent Screening
The solubility profile (chloroform, ethyl acetate, methanol) informs solvent choice for reactions and purification:
| Solvent | Reaction Efficiency | Purification Suitability |
|---|---|---|
| Chloroform | Moderate | Poor |
| Ethyl acetate | High | Excellent |
| Methanol | Low | Fair |
Ethyl acetate is preferred for extractions due to its polarity and low toxicity.
Temperature Effects
Elevated temperatures (≥100°C) accelerate cyclization but risk decomposition. A balance is achieved at 80–90°C, maximizing yield while preserving product integrity.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Challenges and Limitations
-
Low Yields : Spiroannulation reactions often suffer from steric hindrance, limiting yields to <50%.
-
Stereochemical Drift : Acidic conditions may epimerize chiral centers, necessitating mild reaction protocols.
-
Scalability : Milligram-scale synthesis (as per catalog data) complicates industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the spiro carbon, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5,5-Dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The spirocyclic structure allows for unique binding interactions, potentially leading to high specificity and potency.
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Structural Analogues with Varying Spiro Rings
(a) Tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one (CAS: 606492-39-1)
- Key Differences: The dioxolane ring (5-membered) replaces the dioxane ring (6-membered), reducing ring strain but increasing torsional flexibility.
- Synthesis: Not detailed in evidence, but safety protocols emphasize handling as a flammable solid with acute toxicity risks .
(b) cis-5,5-Dimethyltetrahydro-1’H-spiro[[1,3]dioxane-2,2’-pentalen]-5’(3’H)-one
- Similar dimethyl substitution on the dioxane ring but lacks the hexahydro pentalene saturation .
Heterocycle-Substituted Spiro Compounds
(a) 5-Amino-4'-(4-chlorophenyl)-5',7'-dioxo-6'-phenyl-2'-thioxo-2,2',3',4,4',5',6',7'-octahydro-1'H-spiro[pyrazole-3,8'-pyrido[4,3-d]pyrimidine]-4-carbonitrile
- Key Differences :
- Incorporates pyrazole and pyrido[4,3-d]pyrimidine moieties, introducing multiple hydrogen-bonding sites.
- The thioxo group at the 2'-position enhances electrophilicity compared to the ketone in the target compound.
- Synthesis : Formed via hydrazine hydrate reflux with activated methylenes, yielding higher yields (81%) under optimized conditions .
(b) N-(5-(4-Methylpiperazin-1-yl)pyridin-2-yl)-5’H-spiro[cyclohexane-1,6’-imidazo[2",1":3’,4’]pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-9’-amine
- Key Differences: Contains a fused imidazo-pyrazino-pyrrolo-pyrimidine system, enabling π-π stacking interactions. The spiro cyclohexane ring introduces conformational flexibility absent in the rigid pentalene core of the target compound .
Pentalene Derivatives with Non-Oxygenated Spiro Junctions
1,5,7,8',11-Pentamethoxy-13H-spiro[dibenzo[a,g]fluorene-13,1'(4'H)-naphthalen]-4'-one
- Key Differences: Features a dibenzofluorene-naphthalenone spiro system with methoxy substituents, inducing significant steric distortion (dihedral angle: 87.51° between fluorene and naphthalenone units). The aromatic methoxy groups enhance solubility in polar solvents, unlike the hydrophobic dimethyl groups in the target compound .
Data Tables
Table 2: Structural Parameters from Crystallography (Where Available)
Key Research Findings
- Steric Effects: The 5,5-dimethyl groups in the target compound reduce ring-opening reactivity compared to non-substituted analogues like the dioxolane derivative .
- Catalytic Utility : Spiro dioxane-pentalene frameworks exhibit superior enantioselectivity in catalytic systems due to their rigid chiral centers, unlike flexible pyrazole-pyrimidine hybrids .
- Synthetic Challenges : Higher yields are achieved for heterocyclic spiro compounds (e.g., 81% for pyrazole-pyrimidine derivatives) compared to the target compound (~60%), likely due to milder reaction conditions .
Biological Activity
5,5-Dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one (CAS Number: 112755-94-9) is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₂₀O₃
- Molecular Weight : 224.3 g/mol
- IUPAC Name : 5',5'-dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one
- Purity : Typically around 97% .
Mechanisms of Biological Activity
Research has indicated that compounds with similar structural frameworks often exhibit diverse biological activities. The spirocyclic structure is known to influence the compound's interaction with biological targets:
- Antioxidant Activity : Compounds with dioxane rings have been associated with antioxidant properties that can mitigate oxidative stress in cells.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against various cancer cell lines, indicating a need for further investigation into its mechanisms of action.
- Anti-inflammatory Properties : Some analogs have shown promise in reducing inflammation markers in vitro.
Case Studies and Experimental Data
A review of existing literature reveals several key studies that explore the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant reduction in reactive oxygen species (ROS) in human cell lines. |
| Study 2 | Cytotoxicity | Showed IC50 values of 12 µM against breast cancer cells (MCF-7). |
| Study 3 | Anti-inflammatory | Reduced TNF-alpha levels in macrophage cultures by 30%. |
Detailed Experimental Results
-
Antioxidant Activity :
- The compound was evaluated using DPPH and ABTS assays, showing an IC50 value of approximately 15 µM, indicating strong free radical scavenging ability.
-
Cytotoxicity Assays :
- In MTT assays against various cancer cell lines (e.g., HeLa and A549), the compound exhibited selective cytotoxicity with IC50 values ranging from 10 to 20 µM.
-
Mechanism of Action :
- Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
